molecular formula C17H13Cl2NO4 B571993 (3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

Cat. No.: B571993
M. Wt: 366.2 g/mol
InChI Key: HLXSCTYHLQHQDJ-QGZVFWFLSA-N
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Description

Ewing’s sarcoma is characterized by the formation of an oncogenic fusion protein, EWS-FLI1, which binds to RNA helicase central to disease. YK-4-279 binds to EWS-FLI1 (Kd = 9.48 μM), blocking the interaction of EWS-FLI1 and RNA helicase and driving apoptosis in Ewing’s sarcoma family tumors. Through these effects, YK-4-279 reduces the growth of Ewing’s sarcoma orthotopic xenografts. Importantly, it is effective in Ewing’s sarcoma cells, both in vitro and in vivo, that are chemotherapy-resistant. YK-4-279 also binds the ETS transcription factors ERG and ETV1 (Kd = 11.7 and 17.4, respectively), which form fusion proteins that contribute to some types of prostate cancer. (+)-YK-4-279 is a highly purified enantiomer of YK-4-279. Its properties have not been characterized.

Scientific Research Applications

Antioxidant and Neuroprotective Applications

  • Antioxidants and Nrf2 Activators : A study synthesized compounds related to the queried chemical, focusing on their antioxidant capabilities and activation of the Nrf2 pathway. This has implications for diseases associated with oxidative stress, like Alzheimer's disease (Pachón-Angona et al., 2019).

Medicinal Chemistry and Drug Synthesis

  • Catalytic Enantioselective Synthesis for Antitumor Activity : Another study highlighted the palladium-catalyzed synthesis of a related compound, emphasizing its potential as an anticancer agent (Katayev & Kündig, 2012).
  • Synthesis of Analgesic Stereosisomers : Research on the synthesis of stereoisomers of compounds structurally similar to the queried chemical revealed significant analgesic activity, indicating potential medicinal applications (Pavlova et al., 2015).

Biochemical Applications

  • Microbial Asymmetric Reduction : A study used microorganisms for the asymmetric reduction of a compound structurally similar to the queried chemical, showing potential applications in biochemical synthesis processes (Nishida et al., 1995).

Photocatalysis and Material Science

  • Photochromism in Oxazines : Research on photochromic oxazines, sharing a molecular skeleton with the queried compound, investigated their photochemical properties, with potential applications in material science and photocatalysis (Deniz et al., 2009).

Anti-inflammatory and Non-ulcerogenic Derivatives

  • Anti-inflammatory and Nitric Oxide Releasing Studies : A study synthesized novel indomethacin analogs, closely related to the queried compound, for potential use as non-ulcerogenic anti-inflammatory agents with significant nitric oxide releasing activity (Bhandari et al., 2010).

Properties

IUPAC Name

(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSCTYHLQHQDJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@]2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
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(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Reactant of Route 3
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(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Reactant of Route 4
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(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Reactant of Route 5
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(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Reactant of Route 6
(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

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